N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide is a complex organic compound with significant potential in scientific research. It is classified under the category of oxalamides, which are derivatives of oxalic acid that have been modified to include various functional groups. The compound's structure suggests it may possess unique biological activities due to the presence of the 2,3-dihydrobenzo[b][1,4]dioxin moiety, known for its diverse pharmacological properties.
N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide belongs to the class of organic compounds known for their diverse applications in medicinal chemistry and materials science. The presence of multiple functional groups allows for a variety of chemical interactions and potential therapeutic effects.
The synthesis of N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide typically involves several steps:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure successful formation of each intermediate. Characterization techniques like NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are essential for verifying the structure at each stage.
The molecular structure of N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide can be represented using various structural notations:
CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NC(C)C4=CC5=C(C=C4)OCCO5
This structure features a complex arrangement that includes an oxazinan ring fused with a sulfonamide and an oxalamide functional group.
The compound's structural data can be analyzed using computational chemistry tools to predict its reactivity and interaction with biological targets.
N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide can participate in various chemical reactions due to its functional groups:
Understanding these reactions requires knowledge of reaction kinetics and mechanisms that govern these transformations.
Further studies utilizing in vitro and in vivo models are necessary to elucidate its precise mechanism of action.
The physical properties such as boiling point and melting point are not extensively documented but are critical for understanding its stability and handling:
Property | Value |
---|---|
Molecular Weight | 476.5 g/mol |
Density | Not Available |
Melting Point | Not Available |
Boiling Point | Not Available |
Chemical properties include reactivity towards acids and bases, stability under light exposure, and solubility in various solvents which are crucial for practical applications.
N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide has potential applications in:
This compound represents a promising area for further research into its therapeutic applications and underlying mechanisms of action.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7